Oxirane-2-thiol
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Overview
Description
Oxirane-2-thiol, also known as 2-Mercaptooxirane, is a compound that features both an epoxide and a thiol functional group. The presence of these two reactive groups makes it a versatile compound in organic synthesis and various industrial applications. The epoxide group is a three-membered cyclic ether, while the thiol group contains a sulfur atom bonded to a hydrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxirane-2-thiol can be synthesized through several methods One common approach involves the reaction of an alkene with a thiol in the presence of a catalyst For example, the epoxidation of an alkene followed by thiol addition can yield this compound
Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic oxidation of ethylene in the presence of a sulfur source. This method ensures high yield and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Oxirane-2-thiol undergoes various chemical reactions due to its reactive epoxide and thiol groups. These reactions include:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic attack on the epoxide ring can lead to ring-opening reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize the thiol group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the epoxide ring.
Substitution: Nucleophiles like amines or alcohols can attack the epoxide ring under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Diols.
Substitution: Various substituted alcohols or amines.
Scientific Research Applications
Oxirane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, coatings, and adhesives due to its ability to form strong covalent bonds.
Mechanism of Action
The mechanism of action of Oxirane-2-thiol involves the reactivity of its epoxide and thiol groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form various products. The thiol group can participate in redox reactions, forming disulfides or undergoing further modifications. These reactions are crucial in its applications in organic synthesis and industrial processes.
Comparison with Similar Compounds
Ethylene oxide: A simple epoxide without the thiol group.
Propylene oxide: Another epoxide with a different alkyl group.
Thiirane: A three-membered ring containing sulfur instead of oxygen.
Uniqueness: Oxirane-2-thiol is unique due to the presence of both an epoxide and a thiol group, which imparts distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that contain only one of these functional groups.
Properties
CAS No. |
113403-05-7 |
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Molecular Formula |
C2H4OS |
Molecular Weight |
76.12 g/mol |
IUPAC Name |
oxirane-2-thiol |
InChI |
InChI=1S/C2H4OS/c4-2-1-3-2/h2,4H,1H2 |
InChI Key |
RRSRKYQUKSNCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)S |
Origin of Product |
United States |
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